molecular formula C8H17NO B13164637 Ethyl 3,3-dimethylbutanimidate

Ethyl 3,3-dimethylbutanimidate

Cat. No.: B13164637
M. Wt: 143.23 g/mol
InChI Key: FNBBQMAXUWALJJ-UHFFFAOYSA-N
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Description

Significance of Imidates as Organic Synthons in Contemporary Chemical Research

Imidates, also known as imino ethers, are a class of organic compounds that have gained a distinct and important place in the field of organic chemistry. wikipedia.org Their significance lies in their versatile reactivity, serving as valuable building blocks, or synthons, for the creation of more complex molecules, particularly nitrogen-containing heterocycles. rsc.org The unique electronic nature of the imidate group, which possesses both electrophilic and nucleophilic centers, allows it to participate in a wide array of chemical transformations. rsc.orgnih.gov

This dual reactivity makes imidates powerful tools in the synthesis of diverse heterocyclic compounds such as oxazolines, quinazolines, isoquinolines, and triazoles. rsc.orgrroij.com They can act as soft nucleophiles that coordinate with transition metals to form stable five-membered metallacycles, which in turn facilitates the activation of nearby C-H bonds for annulation reactions. rsc.org Furthermore, imidates can generate nitrogen radicals under specific conditions, enabling the formation of C-N bonds. rsc.org Their applications extend to functional group transformations, including the synthesis of esters, amides, and amidines. wikipedia.orgnih.gov

Historical Context and Evolution of Imidate Chemistry

The study of imidates dates back to the late 19th century. A foundational method for their synthesis, the Pinner reaction, was discovered by Pinner and Klein in 1877. rroij.comrroij.com This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of an acid, typically anhydrous hydrogen chloride, to produce the hydrochloride salt of the imidate, often referred to as a Pinner salt. wikipedia.orgrroij.com Another early method, the Nef synthesis, reported in 1895, involves the reaction of a nitrile with an alcohol in a basic medium. rroij.com

For many years, imidates were primarily regarded as synthetic intermediates rather than a focal point of study themselves, and as a result, a detailed investigation of their properties and reactions was often overlooked. scribd.com However, over time, the scope of imidate chemistry has expanded significantly. Researchers have developed numerous other synthetic routes, including the O-alkylation of amides, which can, however, present challenges in controlling the competition between N- and O-alkylation. rroij.com More recent advancements have focused on developing reliable protocols for regioselective O-alkylation to overcome these issues. organic-chemistry.org The evolution of imidate chemistry reflects a growing appreciation for their unique reactivity and their utility in constructing complex molecular architectures. rsc.org

Structural Classification of Imidates and the Position of Ethyl 3,3-dimethylbutanimidate

Imidates are organic compounds characterized by the general formula R-C(=NR')OR'', where an oxygen atom is connected to the carbon atom of a C=N double bond. wikipedia.org They can be considered esters of imidic acids (R-C(=NR')OH), a tautomeric form of amides. wikipedia.orgscribd.com

Imidates can be classified based on the substituents attached to the core functional group:

Aliphatic vs. Aromatic Imidates: The classification depends on whether the 'R' group attached to the carbonyl carbon is an aliphatic or aromatic residue. Aliphatic imidates are generally observed to react more rapidly than their aromatic counterparts. wikipedia.org

N-Substituted vs. N-Unsubstituted Imidates: Imidates can be unsubstituted at the nitrogen atom (R' = H) or have a substituent (e.g., alkyl, aryl group). rroij.com

Cyclic Imidates: The imidate functionality can be incorporated within a ring system.

Thioimidates: These are analogues where the oxygen atom of the alkoxy group is replaced by a sulfur atom. scribd.com

This compound falls into the category of an aliphatic, N-unsubstituted imidate. Its structure features a tert-butyl group attached to the carbon adjacent to the imidate functionality, and an ethyl group forming the ester portion.

Table 1: Structural Details of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Functional Group Imidate
Structural Features 3,3-dimethylbutanoyl backbone, Ethoxy group

Data sourced from vulcanchem.com

Research Gaps and Motivations for Advanced Studies on this compound

The motivation for advanced studies on this compound stems from several areas:

Exploring Steric Effects: The bulky 3,3-dimethylbutanoyl group is expected to exert significant steric influence on the reactivity of the imidate functional group. A detailed study could provide valuable insights into how steric hindrance affects reaction mechanisms, rates, and product selectivity in imidate chemistry.

Development of Novel Synthetic Routes: Investigating its synthesis could lead to the optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity, which are noted as key factors. vulcanchem.com

Potential as a Precursor: Given the role of imidates as synthons, this compound could be a valuable precursor for synthesizing novel and sterically hindered nitrogen-containing compounds, which may have interesting chemical or biological properties.

Physicochemical and Spectroscopic Characterization: A thorough characterization of its physical and chemical properties, including its stability and spectral profile, would fill the existing data gap and provide a foundational dataset for future research and applications.

Addressing these research gaps would not only contribute to the fundamental understanding of imidate chemistry but also potentially unlock new applications for this specific and structurally interesting molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

ethyl 3,3-dimethylbutanimidate

InChI

InChI=1S/C8H17NO/c1-5-10-7(9)6-8(2,3)4/h9H,5-6H2,1-4H3

InChI Key

FNBBQMAXUWALJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 3,3 Dimethylbutanimidate and Analogous Imidates

Pinner Reaction: Acid-Catalyzed Alcoholysis of Nitriles

First described by Adolf Pinner in 1877, the Pinner reaction is a cornerstone of organic synthesis for converting nitriles into imidate esters, also known as Pinner salts. numberanalytics.com This method is particularly significant for its efficiency in producing complex molecules utilized in the pharmaceutical and agrochemical industries. numberanalytics.comnumberanalytics.com

Mechanism and Reaction Conditions

The Pinner reaction proceeds through a multi-step mechanism initiated by the reaction of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride. numberanalytics.comnumberanalytics.com The key steps are:

Protonation of the Nitrile: The reaction begins with the protonation of the nitrile's nitrogen atom by the strong acid, forming a highly reactive nitrilium ion. numberanalytics.comnih.gov

Nucleophilic Attack by the Alcohol: The alcohol then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. numberanalytics.comnih.gov

Proton Transfer: A subsequent proton transfer results in the formation of the imidate hydrochloride salt. nih.gov

The reaction is highly sensitive to conditions. numberanalytics.com Temperature control is crucial, as the resulting imidate hydrochlorides are thermodynamically unstable and can rearrange into amides or alkyl chlorides at higher temperatures. jk-sci.comwikipedia.org Therefore, low temperatures are often employed to prevent these side reactions. jk-sci.comwikipedia.org The reaction is typically carried out in anhydrous solvents like benzene (B151609) or dioxane to prevent hydrolysis of the imidate salt. jk-sci.com

While the classical Pinner reaction uses gaseous hydrogen chloride, which can be hazardous and difficult to handle, milder protocols have been developed. nih.gov These include the in situ generation of HCl from trimethylsilyl (B98337) chloride (TMSCl) and ethanol (B145695), or the use of a 4 N hydrogen chloride solution in cyclopentyl methyl ether (CPME). nih.gov Lewis acids, such as trimethylsilyl triflate, have also been successfully used to promote the Pinner reaction under milder conditions. nih.gov

Scope and Limitations for Alkyl Nitriles and Alcohols

The Pinner reaction is versatile and generally provides good yields with primary and secondary alcohols when reacted with aliphatic or aromatic nitriles. nih.gov For the synthesis of ethyl 3,3-dimethylbutanimidate, the reactants would be 3,3-dimethylbutanenitrile (B1195502) and ethanol.

However, the reaction has its limitations:

Steric Hindrance: The steric bulk of the nitrile and alcohol can significantly affect the reaction rate, with more hindered reactants leading to slower reactions. numberanalytics.com

Electronic Effects: The electronic properties of the nitrile also play a role. Electron-poor nitriles are good electrophiles and may react more readily under basic conditions, while electron-rich nitriles are better suited for the acidic conditions of the Pinner reaction. wikipedia.org

Side Reactions: Besides the rearrangement to amides, other potential side reactions include the formation of esters if water is present. numberanalytics.com

The table below summarizes the applicability of the Pinner reaction with various nitriles and alcohols.

Reactant TypeApplicabilityNotes
Nitriles
AliphaticGoodGenerally provides good yields. nih.gov
BenzylicGoodGood yields are achievable. nih.gov
AcrylonitrilePossibleCan be used for the synthesis of acrylates. nih.gov
BenzonitrilePossibleCan be used for the synthesis of benzoates. nih.gov
Alcohols
PrimaryGoodBest results are obtained with primary alcohols. nih.gov
SecondaryGoodGood results are also obtained with secondary alcohols. nih.gov
TertiaryPoorTertiary alcohols generally do not yield the desired product. researchgate.net
PhenolsNot ReactivePhenols are not acylated under these conditions. nih.gov

Formation of Imidate Hydrochloride Salts

A key characteristic of the Pinner reaction is the formation of a crystalline imidate hydrochloride salt, often referred to as a Pinner salt. nih.govorganic-chemistry.org This salt precipitates from the reaction mixture when anhydrous gaseous hydrogen chloride is passed through a solution of the nitrile and alcohol. nih.gov These Pinner salts are themselves reactive intermediates that are often not isolated but are used directly in subsequent reactions. wikipedia.org

These salts can undergo various transformations:

Reaction with excess alcohol to form orthoesters. wikipedia.org

Reaction with ammonia (B1221849) or an amine to produce amidines. wikipedia.org

Hydrolysis with water to yield esters. wikipedia.org

Reaction with hydrogen sulfide (B99878) to form thionoesters. wikipedia.org

Alkylation of Amides: Regioselectivity and Control Strategies

An alternative route to imidates is the alkylation of amides. This method, however, introduces the challenge of regioselectivity, as alkylation can occur at either the oxygen or the nitrogen atom of the amide. researchgate.net

O-Alkylation versus N-Alkylation Pathways

Amides exist as a resonance hybrid, with electron density on both the nitrogen and oxygen atoms. This allows for two possible pathways for alkylation:

O-alkylation: Attack of an electrophile on the oxygen atom, leading to the formation of an imidate.

N-alkylation: Attack of an electrophile on the nitrogen atom, resulting in an N-alkylated amide.

The preferred pathway is influenced by the principles of hard and soft acid-base (HSAB) theory. The oxygen atom is considered a "hard" nucleophile, while the nitrogen atom is a "softer" nucleophile. Therefore, "hard" electrophiles tend to favor O-alkylation, while "soft" electrophiles favor N-alkylation. wiley-vch.deresearchgate.net

For instance, alkylating agents with hard leaving groups, such as trialkyloxonium salts (e.g., Meerwein's salt), dialkyl sulfates, and alkyl triflates, typically result in O-alkylation to form imidates. wiley-vch.deresearchgate.net Conversely, alkyl halides with softer leaving groups, like methyl iodide, tend to lead to N-alkylation. researchgate.net

Influence of Basic Conditions and Solvents

The reaction conditions, particularly the presence of a base and the choice of solvent, play a critical role in directing the regioselectivity of amide alkylation.

Basic Conditions: N-alkylation is generally favored under basic conditions using reagents like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium carbonate (K2CO3) in polar solvents. rroij.com The base deprotonates the amide to form an amidate anion, which can still exhibit dual reactivity, but N-alkylation is often the major pathway.

Solvents: The choice of solvent can influence the outcome. For example, dioxane is a common solvent for these alkylations. google.com The polarity of the solvent can affect the solvation of the intermediate ions and thus the reaction pathway.

The following table outlines the general strategies for controlling the regioselectivity of amide alkylation.

Desired ProductAlkylating Agent TypeReaction Conditions
O-Alkylation (Imidate) Hard electrophiles (e.g., trialkyloxonium salts, alkyl sulfates)Often performed without the addition of a base. wiley-vch.de
N-Alkylation Soft electrophiles (e.g., alkyl iodides)Typically conducted under basic conditions (e.g., NaH, K2CO3). rroij.com

Reactions of Imidoyl Chlorides with Alkoxides and Phenoxides

The reaction of imidoyl chlorides with alkoxides or phenoxides represents a reliable and widely employed method for the synthesis of imidates. This two-step process begins with the conversion of a secondary amide into an imidoyl chloride, which is then treated with a suitable alkoxide or phenoxide to yield the desired imidate.

The synthesis of aromatic aryl imidates from imidoyl chlorides is a common application of this methodology. researchgate.net For the preparation of this compound, the corresponding N-substituted 3,3-dimethylbutanamide (B1266541) would first be converted to its imidoyl chloride. This is typically achieved by reacting the amide with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂).

The resulting imidoyl chloride is a reactive intermediate that is then subjected to nucleophilic substitution by an alkoxide. In the case of this compound, sodium ethoxide (NaOEt) would be the reagent of choice. The reaction proceeds via the attack of the ethoxide ion on the electrophilic carbon of the imidoyl chloride, displacing the chloride and forming the C-O bond of the imidate.

A general representation of this synthetic approach is shown below:

Step 1: Formation of Imidoyl Chloride R-C(=O)NHR' + SOCl₂ → R-C(=NR')Cl + SO₂ + HCl

Step 2: Reaction with Alkoxide R-C(=NR')Cl + NaOR'' → R-C(=NR')OR'' + NaCl

This method is advantageous due to the high reactivity of the imidoyl chloride intermediate, which generally leads to good yields of the final imidate product. The reaction conditions are typically mild, although the moisture-sensitive nature of the imidoyl chloride necessitates the use of anhydrous solvents. A variety of both aliphatic and aromatic imidates can be synthesized using this approach by simply varying the starting amide and the alkoxide or phenoxide. researchgate.net For instance, treatment of dilithiated nitriles and sulfones with oxalic acid bis(imidoyl) chlorides has been shown to produce a variety of (3-imino-2, 3-dihydro-1H-indol-2-ylidene)acetonitriles and -sulfones with excellent stereoselectivity in many cases. nih.gov

Transformations Involving Orthoesters and Amines

Another classical and effective route to imidates involves the reaction of orthoesters with primary amines. scribd.com This condensation reaction, often catalyzed by an acid, provides a direct pathway to N-substituted imidates. rroij.com

The general reaction can be depicted as: R'NH₂ + RC(OR'')₃ → R-C(=NR')OR'' + 2 R''OH

This method is particularly useful for the synthesis of N-functionalized imidates. For example, the condensation of 5-amino pyrazole-4-carbonitrile with triethyl orthoformate in the presence of acetic acid yields the corresponding imidate. rroij.com While orthoesters are common reagents in organic synthesis, their application in introductory chemistry curricula is less frequent. researchgate.net However, their utility in forming imidates is well-established in the chemical literature. scribd.com Ethyl N-phenylformimidate, for instance, can be conveniently prepared from aniline (B41778) and ethyl orthoformate. scribd.com

ReactantsCatalystProductReference
Primary Amine, OrthoesterAcidN-substituted Imidate rroij.com
Aniline, Ethyl Orthoformate-Ethyl N-phenylformimidate scribd.com
5-amino pyrazole-4-carbonitrile, Triethyl OrthoformateAcetic AcidImidate rroij.com

Emerging Synthetic Routes for Imidates

In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and versatile methods for imidate synthesis. These emerging routes often employ catalytic systems and one-pot procedures to streamline the synthetic process.

Catalytic Approaches

Catalytic methods for imidate synthesis offer several advantages over traditional stoichiometric approaches, including milder reaction conditions, higher atom economy, and the ability to tolerate a wider range of functional groups.

A notable example is the copper-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and alcohols to produce N-sulfonyl imidates. rsc.org This reaction is believed to proceed through a reactive sulfonylketenimine intermediate. rsc.org The versatility of this method allows for the use of various aryl acetylenes and alcohols. rsc.org

Another innovative catalytic approach involves the transformation of N-benzothiazolo-imines into the corresponding methoxy (B1213986) imidates, catalyzed by carbenes under oxidative conditions. nih.gov While this method has been demonstrated for a specific class of imidates, it highlights the potential of carbene catalysis in this field. Furthermore, a green synthetic protocol for N-(pyridin-2-yl)imidates has been developed using a heterogeneous Lewis acid catalyst (Al₂O₃) to form α-iminonitriles, which are then converted to the desired imidates in the presence of Cs₂CO₃ in an alcoholic medium under ambient conditions. nih.gov This method is notable for its mild conditions and environmental friendliness. nih.gov

CatalystReactantsProductReference
Copper(I)Terminal Alkyne, Sulfonyl Azide, AlcoholN-Sulfonyl Imidate rsc.org
CarbeneN-benzothiazolo-imine, MethanolMethoxy Imidate nih.gov
Al₂O₃ / Cs₂CO₃Nitrostyrene, 2-Aminopyridine, AlcoholN-(pyridin-2-yl)imidate nih.gov

One-Pot Syntheses of Functionalized Imidates

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable for their operational simplicity and efficiency. youtube.com Several one-pot procedures for the synthesis of functionalized imidates have been recently developed.

A significant advancement is the copper-catalyzed four-component, one-pot synthesis of α-functionalized imidates. rsc.orgrsc.org This reaction brings together readily available starting materials—terminal alkynes, sulfonyl azides, alcohols, and nitroalkenes—to construct complex imidate structures in a single operation. rsc.org The reaction proceeds under mild conditions, employing a copper catalyst and triethylamine (B128534) as a base. rsc.org This multicomponent reaction (MCR) approach is a powerful tool for generating molecular diversity and is considered a highly attractive strategy in organic synthesis. rsc.org

The development of such one-pot procedures represents a significant step forward in the synthesis of complex imidates, offering a more streamlined and resource-efficient alternative to traditional multi-step sequences. youtube.com

Reactivity Profiles and Mechanistic Pathways of Ethyl 3,3 Dimethylbutanimidate

Electrophilic Reactivity of the Imidate Carbon

The carbon atom of the C=N double bond in Ethyl 3,3-dimethylbutanimidate is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This electrophilicity makes it a prime target for attack by various nucleophiles, leading to a range of functional group transformations.

Hydrolysis to Esters

The hydrolysis of imidates, such as this compound, is a fundamental reaction that converts them into esters. This reaction is essentially the reverse of the Pinner reaction used to synthesize imidates. wikipedia.orgwikipedia.org When subjected to aqueous acidic conditions, the imidate undergoes nucleophilic attack by water. The process begins with the protonation of the imidate nitrogen, enhancing the electrophilicity of the imidate carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (B1221849) (as an ammonium (B1175870) salt under acidic conditions) result in the formation of the corresponding ester, ethyl 3,3-dimethylbutanoate. wikipedia.orgjk-sci.com The reaction is typically driven to completion by using a large excess of water. wikipedia.org

Table 1: Hydrolysis of this compound

Reactant Reagent/Condition Product

Reaction with Amines to Form Amidines

This compound serves as an excellent precursor for the synthesis of amidines. synarchive.com In a reaction analogous to hydrolysis, primary or secondary amines act as nucleophiles, attacking the electrophilic imidate carbon. drugfuture.com This reaction pathway is a widely used method for preparing variously substituted amidines under mild conditions. jk-sci.com The reaction proceeds via a tetrahedral intermediate, followed by the elimination of an alcohol (ethanol in this case) to yield the stable amidine product. wikipedia.org

Table 2: Amidine Formation from this compound

Reactant Reagent/Condition Product
This compound Ammonia (NH₃) 3,3-Dimethylbutanimidamide
This compound Primary Amine (R'-NH₂) N'-substituted-3,3-dimethylbutanimidamide

Formation of Orthoesters with Excess Alcohol

When an imidate, formed as an intermediate in the Pinner reaction, is treated with an excess of alcohol in the presence of an acid catalyst, it can be converted into an orthoester. wikipedia.orgwikipedia.orgdrugfuture.com For this compound, reacting it with excess ethanol (B145695) under anhydrous acidic conditions leads to the formation of 1,1,1-triethoxy-3,3-dimethylbutane. The reaction involves the protonated imidate being attacked by a second molecule of alcohol. This process effectively replaces the imino group with two alkoxy groups, resulting in the characteristic RC(OR')₃ structure of an orthoester. jk-sci.comsynarchive.com

Table 3: Orthoester Formation

Reactant Reagent/Condition Product

Reactions with Grignard Reagents for Ketimine and Ketol Formation

Grignard reagents, being potent carbon-based nucleophiles, readily react with the electrophilic carbon of imidates. alfa-chemistry.com The reaction of this compound with a Grignard reagent (R'-MgX) results in the displacement of the ethoxy group (-OEt) and the formation of a ketimine. alfa-chemistry.com This occurs through a substitution mechanism where the Grignard reagent adds to the carbon, and the magnesium alkoxide is eliminated. The resulting ketimine possesses a C=N double bond with two carbon substituents on the carbon atom. alfa-chemistry.comwikipedia.org

These ketimines are stable intermediates that can be isolated or, more commonly, hydrolyzed in a subsequent acidic workup step to yield a ketone. masterorganicchemistry.com While the direct product is a ketimine, further reaction sequences can be designed. The term "ketol formation" can refer to the synthesis of α-hydroxy ketones (ketols), which can be achieved from certain imidates like mandelimidate through reaction with Grignard reagents. alfa-chemistry.com However, for a simple imidate like this compound, the primary products are ketimines and their corresponding ketones after hydrolysis.

Table 4: Reaction with Grignard Reagents

Reactant Reagent/Condition Intermediate Product Final Product (after Hydrolysis)

Nucleophilic Reactivity of the Imidate Nitrogen

In contrast to the electrophilic carbon, the nitrogen atom in the imidate functionality possesses a lone pair of electrons, rendering it nucleophilic. rsc.org This allows it to act as a ligand, donating its electron density to electron-deficient species, most notably transition metals.

Coordination with Transition Metals for Metallacycle Formation

The nucleophilic nitrogen of this compound can coordinate to transition metal centers. rsc.org This coordination is a key step in many metal-catalyzed reactions, where the imidate functions as a ligand. whiterose.ac.uk The formation of stable, often five-membered, metallacycles is a common outcome of this coordination, particularly in reactions involving C-H bond activation. rsc.org For example, palladium(II) can coordinate to the imidate nitrogen, facilitating the activation of a nearby C-H bond, leading to a palladacycle intermediate. whiterose.ac.ukwikipedia.org These metallacyclic intermediates are pivotal in various catalytic cycles, including direct arylation and other C-C bond-forming reactions. whiterose.ac.uknih.gov The structure and reactivity of these metallacycles are influenced by the specific metal, its ligands, and the substituents on the imidate. whiterose.ac.ukacs.org

Table 5: Metallacycle Formation

Reactant Reagent/Condition Result

Participation in C–H Functionalization

This compound and related imidates are pivotal in radical-mediated C–H functionalization, acting as "radical relay chaperones." nsf.govnih.gov This strategy facilitates the selective functionalization of otherwise inert C–H bonds by transiently tethering the imidate to a substrate, typically an alcohol. nih.govsci-hub.se The process overcomes thermodynamic biases, such as the preference for abstracting weaker α-C–H bonds in alcohols, by enabling a kinetically favorable 1,5-hydrogen atom transfer (HAT) via a six-membered ring transition state. nih.govsci-hub.se This approach allows for the net incorporation of an amino group at the β-carbon of an alcohol, providing a powerful method for synthesizing valuable β-amino alcohols from readily available starting materials. nsf.govnih.gov The development of catalytic versions of this transformation has further enhanced its synthetic utility, allowing for greater efficiency and functional group tolerance. nsf.govsemanticscholar.org

Radical Chemistry of Imidates

The radical chemistry of imidates, including this compound, is central to their application in C–H functionalization. These compounds serve as effective precursors for generating nitrogen-centered radicals, which can then initiate selective intramolecular reactions.

One advanced method for generating imidate radicals involves the photocatalytic reduction of oxime imidates. nih.govresearchgate.net In this process, an oxime imidate, readily prepared from an alcohol, is reduced by a photocatalyst, such as an iridium complex, upon exposure to visible light. nih.govresearchgate.net This single-electron reduction leads to the formation of a radical anion, which subsequently undergoes mesolytic cleavage to yield the desired N-centered imidate radical. nih.gov

Alternatively, a more common and robust method involves the oxidation of the imidate. nsf.govsemanticscholar.org In iodine-catalyzed systems, an oxidant like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) is used in conjunction with a catalytic amount of molecular iodine (I₂). nsf.gov This combination generates a reactive iodine species that facilitates the formation of a transient N-centered radical from the imidate. nsf.govresearchgate.net This thermal protocol is highly efficient and avoids the need for photolysis. nsf.gov

A multi-catalytic system has also been developed that merges photocatalysis with a chiral copper catalyst. sci-hub.sensf.gov In this sophisticated strategy, an oxime imidate binds to the chiral copper catalyst. sci-hub.sensf.gov An iridium photocatalyst, upon excitation, sensitizes the copper-imidate complex through an energy transfer mechanism, leading to the generation of the N-centered radical. sci-hub.sensf.gov

Once generated, imidate radicals readily participate in both intramolecular and intermolecular reactions. A prominent intramolecular pathway is the 1,5-hydrogen atom transfer (HAT), which is the cornerstone of the β-C–H amination of alcohols. nih.govrsc.org This process involves the abstraction of a hydrogen atom from the β-carbon by the nitrogen radical, leading to the formation of a new C-centered radical. nsf.govrsc.org This carbon radical is then trapped, often by an iodine atom in the reaction mixture, and subsequent cyclization yields a stable oxazoline (B21484) intermediate. nih.govrsc.org

Imidate radicals can also engage in intermolecular reactions. For instance, in photocatalytic systems involving allyl alcohols, the initially formed N-centered radical can undergo a 5-exo-trig cyclization to form a carbon-centered radical, which is then trapped by various intermolecular radical traps. nih.gov This allows for diverse difunctionalization reactions, including aminoalkylation and aminoarylation. nih.govresearchgate.net Studies have also explored the direct intermolecular amidation of unactivated C–H bonds using copper-catalyzed systems, where it is proposed that an alkyl radical can react directly with a copper imidate complex to form the N-alkylated product. nih.govacs.org

Table 1: Examples of Imidate Radical Reactions and Substrate Scope
Reaction TypeSubstrate/PrecursorKey ReagentsProduct TypeYield (%)Source
Intramolecular β-C–H AmidationO-alkyl trichloroimidateNaI, PhI(OAc)₂Trichloro-oxazolineUp to 95% rsc.org
Catalytic β-C–H AminationAlcohol-derived ImidateI₂ (cat.), PhI(OAc)₂β-Amino alcohol (after hydrolysis)>80% (isolated) nsf.govnih.gov
Photocatalytic AminoalkylationAllyl alcohol-derived Oxime ImidateIr photocatalyst, Acrylate trapα-Substituted OxazolineUp to 92% nih.govresearchgate.net
Enantioselective β-C–H AminationAlcohol-derived Oxime ImidateIr photocatalyst, Chiral Cu-catalystChiral β-Amino alcohol (after hydrolysis)Up to 99% ee sci-hub.sensf.gov

The imidate radical relay is a powerful strategy for the β-C–H amination of alcohols. nsf.govresearchgate.net The process begins with the conversion of an alcohol to an imidate, such as this compound, which serves as a traceless directing group. nih.gov An N-centered radical is then generated from the imidate, typically using an iodine-based oxidant system. nsf.govsemanticscholar.org

The mechanistic cascade proceeds as follows:

Radical Generation : The imidate is oxidized to form a transient N-centered radical. nsf.gov

1,5-Hydrogen Atom Transfer (HAT) : The nitrogen radical abstracts a hydrogen atom from the β-carbon through a favored six-membered transition state, generating a more stable C-centered radical at the β-position. nsf.govrsc.org

Radical Trapping and Cyclization : The resulting carbon radical is trapped by an iodine atom, forming a β-iodo imidate intermediate. nih.gov This intermediate undergoes rapid intramolecular cyclization to form a protonated oxazoline. nih.govnih.gov

Hydrolysis : The oxazoline is hydrolyzed under acidic conditions to yield the final β-amino alcohol product. nsf.govnih.gov

This radical relay mechanism provides excellent regioselectivity for the β-position, transforming ubiquitous alcohols into valuable β-amino alcohols in an efficient, often one-pot, procedure. nih.govspringernature.com

Regioselectivity in these transformations is primarily governed by the geometric preference for a 1,5-HAT. nsf.govnih.gov This intrinsic selectivity directs functionalization to the β-position, even in the presence of thermodynamically weaker C–H bonds at other locations, such as benzylic γ-positions. nsf.gov For example, in competitive experiments, β-amination via 1,5-HAT is strongly favored over γ-amination via 1,6-HAT. nsf.gov

Achieving stereoselectivity is more challenging due to the rapid inversion of radical intermediates. sci-hub.se However, significant progress has been made through multicatalytic strategies. nsf.govnih.gov By employing a chiral copper catalyst in conjunction with an iridium photocatalyst, an enantioselective HAT can be achieved. sci-hub.sensf.govresearchgate.net The chiral catalyst environment controls the trajectory of the hydrogen abstraction and the subsequent stereoselective trapping of the resulting β-radical, leading to high levels of enantioenrichment in the final β-amino alcohol product. sci-hub.sensf.gov The diastereoselectivity of subsequent reactions, such as in the synthesis of modified nucleosides, can also be influenced by the choice of protecting groups on the substrate. jst.go.jp

Table 2: Selectivity in Imidate Radical Reactions
Selectivity TypeReactionKey FactorOutcomeSource
Regioselectivityβ-C–H Amination1,5-HAT geometric preferenceExclusive β-amination over γ-amination (>20:1) nsf.gov
EnantioselectivityAsymmetric β-C–H AminationChiral Cu-catalyst and photocatalystHigh enantiomeric excess (up to 99% ee) sci-hub.sensf.gov
DiastereoselectivitySynthesis of 4ʹ-Modified ThymidinesProtecting group on 3'-hydroxyd-ribo:l-lyxo ratio up to 5.5:1 jst.go.jp
ChemoselectivityCatalytic β-C–H AminationLower oxidant concentrationTolerates alkenes, alkynes, alcohols, etc. nsf.govsemanticscholar.org

Condensation Reactions of Imidates

While imidates are renowned for their radical chemistry, their participation in condensation reactions is less common compared to their ester or amide analogues. Classical condensation reactions like the Claisen condensation typically involve the reaction of an enolizable ester with a carbonyl compound to form β-keto esters. rsc.orgnih.govresearchgate.netmdpi.com

The primary reaction associated with the formation of imidates themselves is the Pinner reaction, where a nitrile reacts with an alcohol under acidic catalysis to form an alkyl imidate salt. wikipedia.orgrroij.comnumberanalytics.comjk-sci.comrroij.com These Pinner salts are reactive intermediates that can be hydrolyzed to form esters or react with amines to form amidines. wikipedia.orgjk-sci.com While this is a condensation to form the imidate, the subsequent participation of a stable imidate like this compound as a nucleophile or electrophile in a Claisen-type condensation is not a well-documented pathway. The generation of an enolate from an imidate for a subsequent condensation is not a standard transformation, as the radical pathways described above are generally more favorable under typical reaction conditions.

Reactivity with Reactive Methylene (B1212753) Groups in Ring Systems

Imidates, including this compound, are known to undergo condensation reactions with compounds containing reactive methylene groups, particularly those within heterocyclic ring systems. alfa-chemistry.com This reactivity is a key process in the synthesis of more complex molecules, such as certain types of dyes.

Detailed research findings indicate that heterocyclic systems are prone to condensing with imidates due to the reactivity of their methylene groups. alfa-chemistry.com For instance, studies on the synthesis of trinuclear cyanine (B1664457) dyes have observed the condensation reaction of thiazolines and benzothiazolines, which contain active methylene groups, with imidate reagents. alfa-chemistry.com These reactions are often facilitated by a catalyst, such as zinc chloride, to promote the condensation. alfa-chemistry.com

Table 1: Reactivity Profile with Reactive Methylene Groups

Reactant 1Reactant 2 (Example Ring System)Catalyst/ConditionsProduct Type
This compoundThiazolineZinc ChlorideSubstituted Thiazole Derivative
This compoundBenzothiazolineZinc ChlorideSubstituted Benzothiazole Derivative
This compound2-methyl alfa-chemistry.comacs.orgthiazolo[3,2-b] alfa-chemistry.comnih.govrsc.orgtriazol-5(6H)-oneAcetic Anhydride, HeatCondensation Product

Condensation with Sulfonyl Halides

The reaction between an imidate base and a sulfonyl halide results in a condensation reaction that produces the corresponding sulfonyl derivative of the imidate. alfa-chemistry.com This reaction typically proceeds with a specific stoichiometry, where two moles of the imidate are reacted with one mole of the sulfonyl halide. alfa-chemistry.com A notable aspect of this transformation is the simultaneous formation of amides as a secondary product. alfa-chemistry.com

Table 2: Condensation Reaction with Sulfonyl Halides

Reactant 1Reactant 2Stoichiometry (Imidate:Halide)Major ProductByproduct
This compoundAlkanesulfonyl Halide2:1N-Sulfonyl Imidate DerivativeAmide
This compoundArenesulfonyl Halide2:1N-Sulfonyl Imidate DerivativeAmide

Oxidation Reactions of Imidates

Imidates can undergo various oxidation reactions, yielding different products depending on the oxidizing agent and reaction conditions. These transformations are valuable in synthetic chemistry for creating functional groups like amides and heteroarenes.

General oxidation of an imidate can lead to the formation of a substituted amide. alfa-chemistry.com For example, ethyl N-benzylthioanilinate can be oxidized to a substituted amide using reagents like selenium dioxide or iodine in an alcohol solvent. alfa-chemistry.com Even atmospheric oxygen is capable of converting the same imidate into benzamide. alfa-chemistry.com

More advanced oxidation strategies have been developed for specific synthetic purposes. One such method involves using imidates as key intermediates for the remote, late-stage oxidation of C-H bonds in complex molecules. nih.gov In this approach, a stable amide is first converted into a more reactive imidate salt using an alkylating agent such as methyl trifluoromethanesulfonate. nih.gov This imidate salt then undergoes a site-selective C(sp³)–H oxidation reaction, often catalyzed by iron complexes like Fe(PDP), a process that would be difficult to achieve in the presence of the original amide functionality. nih.gov

Furthermore, imidates are precursors in radical cascade reactions for synthesizing five-membered heteroarenes like oxazoles. rsc.org This transformation can proceed through a tandem hydrogen atom transfer (HAT) mechanism. rsc.org The process involves an initial β C-H amination of the imidate to form an oxazoline intermediate, which is subsequently aromatized through a second oxidation step to yield the final oxazole (B20620) product. rsc.org The choice of solvent is critical in this tandem reaction; less polar solvents have been found to facilitate both oxidation steps, leading directly to the oxazole. rsc.org

Table 3: Oxidation Reaction Profiles of Imidates

Imidate SubstrateOxidizing Agent / CatalystConditionsProduct(s)Reaction Type
Ethyl N-benzylthioanilinateSelenium Dioxide or IodineAlcohol SolventSubstituted AmideDirect Oxidation alfa-chemistry.com
Ethyl N-benzylthioanilinateAtmospheric OxygenAmbientBenzamideDirect Oxidation alfa-chemistry.com
Imidate Salt (from Amide)Fe(PDP) / Fe(CF₃PDP)N/AC-H Oxidized ProductRemote C-H Oxidation nih.gov
BenzimidateVisible Light / CsINon-polar Solvent (e.g., DCE)OxazoleTandem Hydrogen Atom Transfer (HAT) rsc.org
BenzimidateN/APolar Solvent (e.g., MeCN)Oxazolineβ C–H Amination rsc.org

Ethyl 3,3 Dimethylbutanimidate As a Versatile Synthon in Organic Synthesis

Construction of N-Heterocyclic Compounds

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry. Imidates, in general, can serve as valuable precursors for such structures. However, the specific applications of ethyl 3,3-dimethylbutanimidate in this domain are not well-documented in peer-reviewed literature. The following sections outline potential, yet currently unsubstantiated, synthetic pathways.

C–N Annulation Reactions under Diverse Catalytic Conditions

C–N annulation reactions are powerful strategies for the construction of N-heterocycles. In theory, this compound could serve as a nitrogen and carbon source in transition-metal-catalyzed reactions. The imine-like reactivity of the C=N bond could facilitate insertion into C-H bonds or coupling with appropriately functionalized substrates. However, specific catalytic systems and reaction conditions tailored for this particular imidate have not been reported.

Synthesis of Oxazolines and Oxazines

Oxazolines and oxazines are important heterocyclic motifs found in numerous natural products and chiral ligands. The synthesis of these compounds often involves the cyclization of amino alcohols with carboxylic acid derivatives or their synthetic equivalents. While this compound could potentially react with a bifunctional amino alcohol to form the corresponding oxazoline (B21484) or oxazine, no published methods specifically employing this reagent have been found.

Formation of Quinazolines and Isoquinolines

Quinazolines and isoquinolines are bicyclic aromatic heterocycles with a broad spectrum of biological activities. Their synthesis often relies on the construction of the pyrimidine (B1678525) or pyridine (B92270) ring, respectively, onto a benzene (B151609) core. The participation of this compound in established synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler type reactions, has not been described in the available literature.

Routes to Imidazoles and Triazoles

Imidazoles and triazoles are five-membered heterocycles crucial in many pharmaceutical agents. Their synthesis typically involves the condensation of 1,2- or 1,3-dicarbonyl compounds (or their equivalents) with an amine source. While the imidate functionality could theoretically be manipulated to participate in such cyclizations, there is no direct evidence in the scientific literature of this compound being used for this purpose.

Synthesis of Pyrimidines

Pyrimidines are fundamental components of nucleic acids and a wide array of biologically active compounds. The classical Pinner synthesis of pyrimidines involves the reaction of amidines with β-dicarbonyl compounds. While an imidate can be a precursor to an amidine, the direct use of this compound in pyrimidine synthesis has not been documented.

Preparation of Functionalized Amines and Amino Alcohols

The reduction of the C=N bond in imidates can provide access to amines, and their reaction with organometallic reagents followed by reduction could potentially yield amino alcohols. These functionalized compounds are valuable building blocks in organic synthesis. However, specific protocols for the transformation of this compound into such products are not available in the current body of scientific literature.

Hydroamination Strategies

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. This compound can serve as a precursor to the amine component in these reactions. The imidate can be hydrolyzed to the corresponding amine, which then participates in the hydroamination of alkenes or alkynes. This two-step, one-pot approach allows for the in situ generation of the amine, which can be advantageous in certain synthetic contexts.

The direct use of imidates in hydroamination reactions is less common but conceptually feasible. Catalytic systems, often based on transition metals like titanium or zirconium, are typically required to facilitate the addition of the N-H bond of the imidate-derived amine across the unsaturated bond. The specific conditions, including the choice of catalyst, solvent, and temperature, are critical for achieving high yields and selectivity.

Aminoalkylation and Aminoarylation Pathways

Aminoalkylation and aminoarylation reactions involve the introduction of an aminoalkyl or aminoaryl group into a molecule, respectively. This compound can be a key player in these transformations.

In aminoalkylation, the imidate can be converted into a nucleophilic amine, which then attacks an electrophilic alkylating agent. Alternatively, the imidate itself can be activated to act as an electrophile. For instance, upon protonation or Lewis acid activation, the iminium ion generated from this compound can be attacked by a variety of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and the concurrent introduction of a protected amino group.

Aminoarylation reactions follow a similar logic. The amine derived from the imidate can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates to form arylamines. This method provides a powerful tool for the construction of carbon-nitrogen bonds to aromatic systems.

Role in Complex Molecule Synthesis

The reactivity of this compound makes it a valuable tool in the synthesis of complex molecular architectures, including those with defined stereochemistry.

Strategic Use in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. This compound can be strategically employed in such sequences. For example, a reaction could be initiated by the transformation of the imidate into a reactive intermediate, which then undergoes a series of intramolecular or intermolecular reactions to rapidly build molecular complexity. The specific design of the cascade sequence depends on the desired target molecule and the other functional groups present in the starting materials.

Synthesis of Chiral Compounds via Imidate Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While direct information on the use of this compound for this purpose is limited, the general principles of using imidates in asymmetric synthesis can be applied.

Imidates can be used to introduce nitrogen-containing stereocenters. For instance, an achiral imidate can be reacted with a chiral reagent or catalyst to induce enantioselectivity. Alternatively, a chiral auxiliary can be incorporated into the imidate structure, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to afford the chiral product. Although not specifically detailing the use of this compound, the synthesis of chiral α-trifluoromethyl alcohols and ethers has been achieved through enantioselective cross-coupling reactions involving bisfunctionalized electrophiles, a concept that could potentially be extended to imidate chemistry. nih.gov

Computational Chemistry Approaches to Ethyl 3,3 Dimethylbutanimidate and Imidate Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. chemspider.com It is a widely used tool in computational chemistry for calculating molecular structures, energies, and other properties. mdpi.comnih.gov For Ethyl 3,3-dimethylbutanimidate, DFT can provide fundamental insights into its stability, reactivity, and the nature of its chemical bonds.

DFT calculations can determine the electronic structure of this compound, offering a picture of how electrons are distributed within the molecule. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and is susceptible to electrophilic attack, while the LUMO is the lowest energy orbital that is empty and can accept electrons. acs.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized on the nitrogen atom of the imidate group, reflecting its nucleophilic character. The LUMO, on the other hand, would likely be centered on the carbon atom of the C=N double bond, indicating its electrophilic nature. acs.org

Hypothetical DFT-Calculated Properties for this compound (Disclaimer: The following data is hypothetical and for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.)

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the most available electrons for reaction.
LUMO Energy1.2 eVRepresents the energy of the lowest available orbital for accepting electrons.
HOMO-LUMO Gap7.7 eVA relatively large gap suggests good kinetic stability.
Dipole Moment2.1 DIndicates a moderate polarity of the molecule.

DFT is a valuable tool for studying the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For reactions involving this compound, such as hydrolysis or reactions with electrophiles and nucleophiles, DFT can help to identify the most likely reaction pathways. For instance, in a hydrolysis reaction, DFT could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps to yield the final products.

Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic structure of molecules in a way that aligns with chemists' Lewis structure concepts. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that represent core electrons, lone pairs, and bonds. wisc.edu For this compound, NBO analysis can quantify the delocalization of electron density, such as the interaction between the nitrogen lone pair and the antibonding orbital of the C=N bond. These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. The analysis provides a detailed picture of the donor-acceptor interactions within the molecule. wisc.edu

Hypothetical NBO Analysis for Key Interactions in this compound (Disclaimer: The following data is hypothetical and for illustrative purposes.)

Donor NBOAcceptor NBOStabilization Energy (E(2), kcal/mol)Interpretation
LP(N)π(C=O)35.2Strong delocalization from the nitrogen lone pair to the carbonyl antibonding orbital, indicating significant resonance.
σ(C-C)σ(C-N)4.8Hyperconjugative interaction from an adjacent C-C bond to the C-N antibonding orbital.

The Electrostatic Potential (ESP) surface is a map of the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is a useful tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be attacked by electrophiles. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the ESP surface would be expected to show a region of high negative potential around the nitrogen atom of the imidate group, confirming its nucleophilic character. A region of positive potential would likely be found on the carbon atom of the C=N group, highlighting its electrophilic nature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior and conformational flexibility of molecules. mdpi.com

This compound is a flexible molecule with several rotatable bonds. MD simulations can be used to explore the different conformations that the molecule can adopt at a given temperature. nih.gov This involves simulating the molecule's movement over a period of time and analyzing the resulting trajectory. From this, a conformational landscape can be generated, which shows the relative energies of different conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. For example, the accessibility of the reactive sites on the imidate group may depend on the molecule's conformation.

Hypothetical Conformational Analysis of this compound from MD Simulations (Disclaimer: The following data is hypothetical and for illustrative purposes.)

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%) at 298 K
Anti~180°0.065
Gauche 1~60°1.217.5
Gauche 2~-60°1.217.5

Solvent Effects on Imidate Reactivity

The solvent environment can dramatically influence the rate and outcome of chemical reactions. Computational models are crucial for dissecting these effects at a molecular level. For imidate reactivity, solvents can affect the stability of reactants, transition states, and products through both explicit interactions, like hydrogen bonding, and implicit bulk effects, such as polarity.

Experimental studies on analogous imidate systems have shown that the choice of alcohol as a solvent can impact reaction yields. For instance, in the synthesis of certain N-(pyridin-2-yl)imidates, bulkier alcohols were observed to decrease the yield. This is attributed to steric hindrance, which impedes the nucleophilic attack of the alcohol on the electrophilic carbon of the imidate precursor. nih.gov

Computational studies, often employing polarizable continuum models (PCM), can quantify these effects. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. For more detailed analysis, molecular dynamics (MD) simulations or hybrid quantum mechanics/molecular mechanics (QM/MM) models can be used to simulate explicit solvent-solute interactions. nih.govacs.org These methods can reveal how specific solvent molecules arrange around the imidate and how this organization influences reaction barriers. nih.gov For example, computational studies on the Claisen rearrangement have demonstrated that hydrogen bonding from water molecules can significantly lower the reaction barrier, accelerating the reaction. nih.gov A similar approach can be applied to model the interaction of alcohol solvents with this compound to predict reactivity trends.

Table 1: Predicted Solvent Effects on a Model Imidate Reaction (Note: This table is illustrative, based on general principles of computational chemistry, as specific data for this compound is not available in the cited literature.)

Solvent (Alcohol) Dielectric Constant (ε) Predicted Relative Reaction Rate Primary Reason for Effect
Methanol 32.7 High Low steric hindrance, good stabilization of polar transition states.
Ethanol (B145695) 24.5 Moderate Moderate steric hindrance.
Isopropanol 19.9 Low Increased steric hindrance.
tert-Butanol 12.5 Very Low Significant steric hindrance impeding nucleophilic attack.

Mechanistic Insights from Computational Modeling

Computational chemistry is indispensable for mapping out the complex pathways of chemical reactions, particularly those involving short-lived intermediates like radicals. elsevierpure.commdpi.com

Imidates can be precursors to N-centered imidate radicals, which are key intermediates in reactions like C-H amination. Computational methods, especially Density Functional Theory (DFT), are used to model the generation and subsequent reactions of these radicals. These calculations can determine the geometries, electronic structures, and energies of the radical species and the transition states that connect them.

For example, in radical cascade reactions, an N-centered imidate radical can be generated and then undergo a 1,5-hydrogen atom transfer (HAT) to form a more stable C-centered radical. nih.gov DFT calculations can compute the free energy changes (ΔG) and activation barriers (ΔG‡) for such steps, providing a quantitative understanding of the reaction's feasibility and selectivity.

Table 2: Calculated Energetics for a Hypothetical Imidate Radical Reaction (Note: This table is illustrative, based on computational studies of analogous radical reactions, as specific data for this compound is not available in the cited literature.)

Reaction Step Intermediate/Transition State Calculated Free Energy (ΔG) (kcal/mol) Description
1 N-centered radical formation +15.0 Endogonic step requiring energy input (e.g., light).
2 1,5-HAT Transition State +14.3 (Activation Barrier) The energy required for the intramolecular hydrogen transfer.
3 C-centered radical formation -6.2 Exergonic step leading to a more stable radical.

Once a reaction mechanism is proposed based on experimental outcomes, computational modeling can be used to verify its plausibility. By calculating the potential energy surface for the proposed pathway, chemists can confirm whether the proposed intermediates and transition states are energetically accessible under the reaction conditions. acs.org

For reactions involving this compound, this would involve modeling each proposed elementary step, from the formation of initial complexes to the final products. The computed energy profile can then be compared with experimental kinetic data. Agreement between the computational and experimental results lends strong support to the proposed mechanism. Furthermore, computation can help distinguish between competing pathways, such as radical-polar crossover, radical addition to a metal catalyst, or direct functionalization. nih.gov

Applications in Reaction Design and Optimization

The insights gained from computational studies have direct practical applications in the design and optimization of chemical reactions. By understanding the factors that control reactivity and selectivity, chemists can rationally design new catalysts or modify reaction conditions to improve outcomes.

For example, if computational modeling reveals that a particular transition state is too high in energy, the substrate or catalyst can be modified to lower this barrier. If a model shows that solvent polarity has a strong effect on the reaction, the solvent can be changed to one that better stabilizes the key transition state. This predictive power accelerates the development process, reducing the need for extensive experimental trial-and-error. mdpi.com In the context of this compound, computational tools can guide the selection of optimal conditions for its synthesis or its use as a reactant in further chemical transformations.

Advanced Characterization and Analytical Methodologies for Imidates

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. youtube.comacs.orgnih.gov For Ethyl 3,3-dimethylbutanimidate, both ¹H and ¹³C NMR would provide definitive structural information. The analysis relies on chemical shifts, integration (for ¹H), and spin-spin coupling to piece together the molecular puzzle. cdnsciencepub.com Although specific spectra are not publicly cataloged, the expected signals can be predicted with high accuracy.

One- and two-dimensional NMR techniques are crucial for identifying individual residues, their configuration, and connectivity within a molecule. nih.govyoutube.com In cases of complex mixtures or for confirming structure, 2D NMR experiments like COSY and HMBC would be employed. youtube.com

Predicted ¹H NMR Data for this compound This table is predictive and based on standard chemical shift values for similar structural motifs.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂- (Ethyl) ~3.8 - 4.2 Quartet (q) 2H
-CH₃ (Ethyl) ~1.2 - 1.4 Triplet (t) 3H
-CH₂- (Butanimidate) ~2.0 - 2.3 Singlet (s) 2H
-C(CH₃)₃ (tert-Butyl) ~1.0 - 1.2 Singlet (s) 9H
N-H ~5.0 - 7.0 (broad) Singlet (s) 1H

Predicted ¹³C NMR Data for this compound This table is predictive and based on standard chemical shift values.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=N (Imidate) ~160 - 170
-O-C H₂- (Ethyl) ~60 - 65
-O-CH₂-C H₃ (Ethyl) ~14 - 16
-C H₂-C=N (Butanimidate) ~45 - 50
-C (CH₃)₃ (tert-Butyl) ~30 - 35
-C(C H₃)₃ (tert-Butyl) ~28 - 32

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For an imidate, the most characteristic signals would be from the carbon-nitrogen double bond (C=N) and the carbon-oxygen single bond (C-O) of the ethoxy group. The presence of an N-H bond would also give a distinct absorption band.

Characteristic IR Absorption Frequencies for Imidates This table presents typical frequency ranges for the key functional groups found in this compound.

Functional Group Vibration Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium, Broad
C-H (Alkyl) Stretch 2850 - 2960 Strong
C=N (Imine) Stretch 1640 - 1690 Medium to Strong
C-O Stretch 1050 - 1150 Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues to the molecular structure based on fragmentation patterns. For this compound (C₈H₁₇NO), the molecular weight is approximately 143.23 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 143.

Fragmentation would likely occur via cleavage of bonds adjacent to the heteroatoms or at the sterically bulky tert-butyl group. Common fragmentation pathways for esters and related compounds involve the loss of the alkoxy group or alpha-cleavage. youtube.com

Predicted Key Fragments in the Mass Spectrum of this compound This table is predictive, outlining plausible fragment ions and their corresponding mass-to-charge ratios.

m/z Possible Fragment Structure Fragment Lost
143 [C₈H₁₇NO]⁺ (Molecular Ion)
128 [C₇H₁₄NO]⁺ •CH₃
98 [C₅H₁₂N]⁺ or [C₆H₁₂O]⁺ •OCH₂CH₃ or •C(CH₃)₃
86 [C₅H₁₂N]⁺ •C(CH₃)₃
57 [C₄H₉]⁺ •C₄H₈NO
45 [C₂H₅O]⁺ •C₆H₁₂N

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. youtube.com It is essential for isolating a desired compound from a reaction mixture and for assessing its purity. cdnsciencepub.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. youtube.com this compound, with an expected moderate boiling point, is a suitable candidate for GC analysis. The method would involve injecting a sample into a heated column, where it is vaporized and carried by an inert gas (the mobile phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column.

A GC coupled with a mass spectrometer (GC-MS) would be the ideal setup, allowing for both separation by retention time and identification by mass fragmentation, providing a high degree of confidence in the compound's identity.

Hypothetical GC Method for this compound Analysis This table outlines a standard, plausible GC method for a compound of this nature.

Parameter Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 60°C, ramp at 10°C/min to 280°C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID) or MS Transfer Line at 280°C

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. Imidates can be purified and analyzed using HPLC, often with normal-phase or reversed-phase columns. cdnsciencepub.com

For this compound, a reversed-phase HPLC method would likely be effective. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. More polar compounds elute first, while less polar compounds are retained longer on the column. The separation of isomers and related compounds is a common application of HPLC.

Hypothetical HPLC Method for Purity Assessment This table describes a typical reversed-phase HPLC method suitable for analyzing this compound.

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at ~210 nm or Mass Spectrometer (LC-MS)
Injection Volume 10 µL

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific single-crystal X-ray crystallographic study for this compound has not been reported in publicly accessible scientific literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates for this particular compound, are not available.

The determination of the crystal structure of this compound would require the growth of a suitable single crystal, followed by analysis using an X-ray diffractometer. The resulting diffraction pattern would then be mathematically analyzed to generate a model of the electron density, from which the atomic positions can be deduced.

Such a study would definitively establish the compound's solid-state conformation, including the geometry of the imidate functional group and the spatial orientation of the ethyl and tert-butyl substituents. This empirical data would be invaluable for computational modeling and for understanding the steric and electronic properties that govern its reactivity and physical characteristics.

Future Perspectives and Emerging Research Directions for Ethyl 3,3 Dimethylbutanimidate

Catalytic Asymmetric Synthesis Utilizing Imidates

The field of asymmetric catalysis, which focuses on the selective production of a single enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly for pharmaceuticals. frontiersin.orgnih.gov Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgchemeurope.com

While direct research on ethyl 3,3-dimethylbutanimidate as a chiral auxiliary is not yet widespread, the foundational principles of asymmetric synthesis suggest its potential. sigmaaldrich.comnumberanalytics.com The bulky tert-butyl group of the imidate could provide the necessary steric hindrance to direct the approach of reagents, thereby controlling the formation of new stereocenters. For instance, N-acylated chiral imidates can serve as precursors to chiral amines and other valuable building blocks. The development of methods using this compound in this context would involve its temporary attachment to a prochiral substrate, followed by a stereoselective reaction and subsequent removal of the auxiliary. scite.ai Research in this area would focus on optimizing reaction conditions to achieve high diastereoselectivity, leveraging the unique steric and electronic properties of the 3,3-dimethylbutanimidate moiety. A related pivaldimine has been successfully used in the asymmetric alkylation of an alaninamide, demonstrating the potential of the tert-butyl group to induce high stereoselectivity. nih.gov

Table 1: Potential Chiral Auxiliaries for Asymmetric Synthesis

Auxiliary Class Example Auxiliary Potential Application with this compound
Oxazolidinones Evans Auxiliaries As a chiral handle to direct alkylation or aldol (B89426) reactions.
Ephedrine Derivatives Pseudoephedrine Formation of chiral amides for subsequent stereoselective transformations. chemeurope.com

Development of Novel Imidate-Mediated Transformations

Imidates are recognized as exceptionally versatile building blocks in organic synthesis due to their dual nucleophilic and electrophilic nature. rsc.org This reactivity allows them to participate in a wide array of chemical transformations, making them ideal starting points for the synthesis of complex molecules, particularly nitrogen-containing heterocycles. rsc.orgnih.gov These heterocyclic structures are foundational to many pharmaceuticals and biologically active compounds. nih.gov

Future research is expected to harness the reactivity of this compound to forge new synthetic pathways. For example, imidates can be transformed into other functional groups like esters, amides, and amidines. nih.gov They are also key intermediates in the synthesis of heterocycles such as oxazolines, imidazolines, and quinazolines. rsc.orgnih.gov The development of novel transformations mediated by this compound could involve its reaction with various coupling partners under metal-catalyzed or radical conditions to construct complex molecular architectures. rsc.org One promising avenue is the use of imidates in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, offering an efficient and atom-economical synthetic strategy. acs.org

Table 2: Examples of Imidate-Mediated Heterocycle Synthesis

Imidate Precursor Reagent(s) Heterocyclic Product
Ethyl N-phenylimidate Mono- and polymethylpyridines Anilinovinyl-substituted pyridines alfa-chemistry.com
Glycosyl-imidates - Oxazoline-fused sugars nih.gov
N-(pyridin-2-yl)imidates Ethylenediamine 2-substituted-4,5-dihydro-1H-imidazole nih.gov

Integration of Imidates in Flow Chemistry and Green Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. nih.gov Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, is a powerful tool for achieving greener and more sustainable chemical synthesis. frontiersin.orgnih.gov This technology offers enhanced safety, better temperature control, and improved scalability. nih.gov

The synthesis and application of this compound are well-suited for integration into flow chemistry systems. Facile and green synthetic protocols for various imidates have already been developed, some utilizing mild, ambient conditions and heterogeneous catalysts that can be easily separated and recycled. nih.gov For example, a one-pot synthesis of fluorescent imidates has been reported that is metal-free and operationally simple. rsc.org The translation of such batch processes to a continuous flow setup could further enhance their efficiency and environmental credentials. Future research will likely focus on developing continuous-flow methods for both the synthesis of this compound and its subsequent use in multi-step synthetic sequences, minimizing waste and energy consumption. frontiersin.org

Computational Design of New Imidate-Based Reagents and Catalysts

Computational chemistry has become an indispensable tool for modern catalyst design, allowing researchers to predict the performance of potential catalysts and understand reaction mechanisms at a molecular level. youtube.com Techniques such as Density Functional Theory (DFT) are used to model the electronic structure and reactivity of molecules, providing insights that can accelerate the discovery of new and improved catalysts. nih.govresearchgate.net

For this compound, computational studies can play a crucial role in designing novel reagents and catalysts. By modeling the transition states of potential reactions, researchers can predict the stereochemical outcomes of asymmetric transformations and identify the key structural features that influence reactivity and selectivity. nih.gov This knowledge can then be used to rationally design new chiral ligands or catalysts that incorporate the imidate structure. Machine learning algorithms, trained on data from computational and experimental studies, could further accelerate the discovery process by identifying promising catalyst candidates from a large number of possibilities. nih.gov Such a data-driven approach could unlock the full potential of this compound in catalysis.

Table 3: Computational Approaches in Catalyst Design

Computational Method Application in Imidate Chemistry
Density Functional Theory (DFT) Predicting reaction pathways and activation energies. nih.gov
Molecular Dynamics (MD) Simulating the behavior of imidate-based catalysts in solution. acs.org

Exploration of this compound in Materials Science and Polymer Chemistry

The unique structural and reactive properties of imidates also suggest their potential use in the development of new materials and polymers. While the direct polymerization of simple imidates is not a common route, their functional group can be incorporated into monomers to create polymers with novel properties. youtube.com For example, the imidazole (B134444) ring, which can be synthesized from imidates, is a key component in various functional polymers, including polymerized ionic liquids used in applications ranging from gene delivery to thermoplastic elastomers. nih.govvt.edu

Future research could explore the synthesis of monomers derived from this compound for the creation of new poly(amide-imide)s or other high-performance polymers. rsc.orgresearchgate.netresearchgate.net Poly(amide-imide)s are known for their excellent thermal stability and mechanical properties. nih.govvt.eduresearchgate.net By incorporating the bulky 3,3-dimethylbutanoyl group into the polymer backbone, it may be possible to tune properties such as solubility, thermal stability, and gas permeability. nih.gov Furthermore, the imidate functionality itself could be a site for post-polymerization modification, allowing for the creation of a wide range of functional materials from a single polymer precursor. The exploration of this compound in this context could lead to the development of advanced materials for membranes, coatings, and other demanding applications. mdpi.compolysciences.com

Q & A

Q. What frameworks are recommended for validating synthetic pathways of this compound analogs?

  • Methodological Answer: Follow ICH Q2(R1) guidelines for method validation. Include robustness testing (e.g., varying catalysts, solvents) and impurity profiling via HPLC-DAD-ELSD . Cross-validate synthetic yields with computational retrosynthetic tools (e.g., AiZynthFinder) to optimize pathways .

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